Ethyl 2-(5-fluoropyrimidin-4-yl)acetate

Organic Synthesis Process Chemistry Voriconazole Derivatives

Non-fluorinated pyrimidine acetate analogs often present as liquids, complicating purification and requiring costly chromatographic steps. Ethyl 2-(5-fluoropyrimidin-4-yl)acetate resolves this with a well-defined melting point (77-78°C) and high crystallization yield (94%), enabling straightforward isolation and scalable manufacturing. - ≥97% purity; solid at room temperature simplifies handling, storage, and inventory management - Key intermediate for voriconazole derivatives and diverse fluorinated pyrimidine libraries targeting kinases and GPCRs - Kilogram-scale production feasible via robust crystallization-based purification, reducing downstream process costs

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Cat. No. B11910719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-fluoropyrimidin-4-yl)acetate
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC=NC=C1F
InChIInChI=1S/C8H9FN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3
InChIKeyPHRBITXLBSXZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(5-fluoropyrimidin-4-yl)acetate: Baseline Characteristics and Procurement Context


Ethyl 2-(5-fluoropyrimidin-4-yl)acetate (CAS: 945657-39-6) is a fluorinated pyrimidine ethyl ester with the molecular formula C8H9FN2O2 and molecular weight of 184.17 g/mol . It serves as a key synthetic intermediate in the preparation of voriconazole derivatives and other bioactive fluorinated pyrimidine molecules [1]. The 5-fluoro substituent on the pyrimidine ring imparts distinct physicochemical properties compared to non-fluorinated pyrimidine acetates, influencing reactivity, metabolic stability, and purification characteristics [2].

Why Generic Substitution Fails for Ethyl 2-(5-fluoropyrimidin-4-yl)acetate in Specialized Synthesis


Generic substitution of ethyl 2-(5-fluoropyrimidin-4-yl)acetate with non-fluorinated pyrimidine acetates or other 4-pyrimidineacetic acid esters is not straightforward due to the distinct electronic and steric effects of the 5-fluoro substituent. The fluorine atom alters the electron density of the pyrimidine ring, influencing reaction kinetics, regioselectivity in subsequent functionalization steps, and the physicochemical properties of downstream intermediates [1]. Furthermore, the compound's well-defined solid-state properties (mp 77-78°C) enable straightforward purification via crystallization, whereas non-fluorinated analogs are often liquids lacking such convenient isolation [2]. These differences directly impact synthetic yield, purity, and process robustness, making direct replacement without re-optimization untenable.

Quantitative Evidence Guide: Differentiating Ethyl 2-(5-fluoropyrimidin-4-yl)acetate from Non-Fluorinated Analogs


Synthesis Efficiency: 94% Yield in Voriconazole Intermediate Preparation

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate is synthesized from 2-(5-fluoropyrimidin-4-yl)acetic acid via esterification with ethanol and concentrated sulfuric acid, achieving a high isolated yield of 94% as a white powder (mp 77-78°C) [1]. In contrast, standard esterification of non-fluorinated 2-(pyrimidin-4-yl)acetic acid typically proceeds with lower efficiency, often requiring more forcing conditions or yielding oils that complicate purification. While a direct head-to-head yield comparison under identical conditions is not available in the open literature, the reported 94% yield for the fluorinated derivative substantially exceeds the typical yields (60-80%) reported for analogous non-fluorinated pyrimidine acetate syntheses .

Organic Synthesis Process Chemistry Voriconazole Derivatives

Physical Property Differentiation: Crystalline Solid vs. Liquid Form

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate is a crystalline solid with a melting point of 77-78°C [1], enabling convenient purification by recrystallization. In contrast, the non-fluorinated analog ethyl 2-(pyrimidin-4-yl)acetate (CAS 1240606-58-9) is a liquid at room temperature, with no reported melting point and a flash point of 108.7±20.4°C . This solid-state advantage facilitates isolation, storage, and handling in kilogram-scale syntheses, reducing reliance on column chromatography or distillation.

Purification Formulation Handling

Physicochemical Property Shifts Due to Fluorination

The introduction of a fluorine atom at the 5-position of the pyrimidine ring in ethyl 2-(5-fluoropyrimidin-4-yl)acetate results in measurable changes in predicted physicochemical properties compared to its non-fluorinated counterpart. Specifically, the predicted density increases from 1.1±0.1 g/cm³ (non-fluorinated) to 1.232±0.06 g/cm³ (fluorinated) , while the predicted pKa decreases to 0.22±0.16 (fluorinated) (non-fluorinated pKa not reported). These shifts are consistent with the electron-withdrawing nature of fluorine and can influence solubility, permeability, and protein binding of downstream drug candidates derived from this intermediate [1].

Medicinal Chemistry Drug Design ADME

Optimal Research and Industrial Application Scenarios for Ethyl 2-(5-fluoropyrimidin-4-yl)acetate


Synthesis of Voriconazole Derivatives and Antifungal Agents

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate is a critical intermediate in the synthesis of voriconazole derivatives, as exemplified in CN100478341C, where it is converted to 2-(5-fluoropyrimidin-4-yl) ethyl propionate (III) [1]. The 94% yield in its preparation and solid-state nature make it ideal for multi-step pharmaceutical syntheses requiring high purity intermediates.

Preparation of Fluorinated Pyrimidine Libraries for Medicinal Chemistry

The compound serves as a versatile scaffold for generating diverse libraries of fluorinated pyrimidines. The electron-withdrawing fluorine enhances metabolic stability of downstream compounds, making this building block valuable for hit-to-lead optimization programs targeting kinases, GPCRs, and other therapeutically relevant targets [2].

Process Development and Scale-Up of Heterocyclic Intermediates

With a well-defined melting point (77-78°C) and high crystallization yield (94%), ethyl 2-(5-fluoropyrimidin-4-yl)acetate is amenable to robust, scalable manufacturing processes. Its solid form simplifies isolation and purification, reducing the need for chromatographic steps and enabling cost-effective kilogram-scale production [1].

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